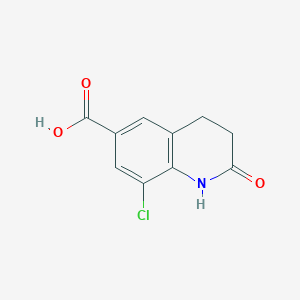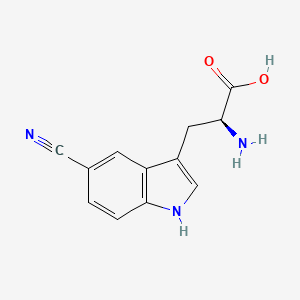
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features an indole ring substituted with a cyano group at the 5-position and an amino acid side chain, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to improve yield and selectivity. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions can be used for electrophilic substitution.
Major Products Formed
科学的研究の応用
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid has several applications in scientific research:
作用機序
The mechanism of action of (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity . The cyano group and amino acid side chain can also contribute to its binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: This compound has a hydroxyl group instead of a cyano group at the 5-position.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds have different substituents on the indole ring and exhibit different biological activities.
Uniqueness
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid is unique due to the presence of the cyano group, which can significantly alter its chemical and biological properties compared to other indole derivatives. The combination of the indole ring, cyano group, and amino acid side chain makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(2S)-2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVZHFIVNNDBO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)
![3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11879133.png)
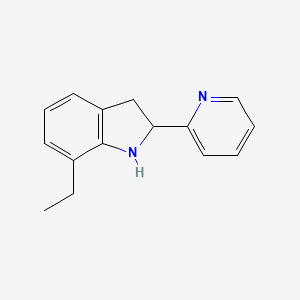
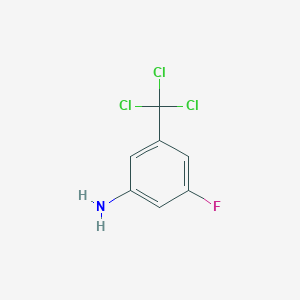
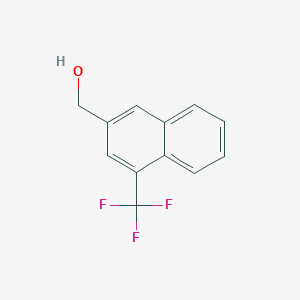


![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
